N'-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic organic compound with the molecular formula C20H18N4O2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide and 2-furylmethylidene . The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is stirred at elevated temperatures (around 75°C) to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-1-(2-naphthyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific structure, which includes a furan ring and an indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-17(21-18-10-12-5-3-9-23-12)16-14-8-7-11-4-1-2-6-13(11)15(14)19-20-16/h1-6,9-10H,7-8H2,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
ARYIDDOYEGVXIM-VCHYOVAHSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.